5-(2-Chlorophenyl)furan-2-carboxamide

MetAP inhibition metalloform-selectivity antibacterial target

5-(2-Chlorophenyl)furan-2-carboxamide (CAS 61941-95-5) is a furan-based aromatic carboxamide with the molecular formula C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol. The compound belongs to the 5-arylfuran-2-carboxamide chemotype, which has been identified as a privileged scaffold in bacterial methionine aminopeptidase (MetAP) inhibition.

Molecular Formula C11H8ClNO2
Molecular Weight 221.64 g/mol
CAS No. 61941-95-5
Cat. No. B224156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Chlorophenyl)furan-2-carboxamide
CAS61941-95-5
Molecular FormulaC11H8ClNO2
Molecular Weight221.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(O2)C(=O)N)Cl
InChIInChI=1S/C11H8ClNO2/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6H,(H2,13,14)
InChIKeyVOTVXDLPEPZGRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Chlorophenyl)furan-2-carboxamide (CAS 61941-95-5): A Metalloform-Selective Methionine Aminopeptidase Inhibitor Scaffold


5-(2-Chlorophenyl)furan-2-carboxamide (CAS 61941-95-5) is a furan-based aromatic carboxamide with the molecular formula C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol . The compound belongs to the 5-arylfuran-2-carboxamide chemotype, which has been identified as a privileged scaffold in bacterial methionine aminopeptidase (MetAP) inhibition [1]. Its defining structural feature is the ortho-chlorine substitution on the phenyl ring, which distinguishes it from the corresponding meta- and para-chlorophenyl isomers and underpins a unique metalloform-selectivity profile relevant to antimicrobial and anticancer probe development.

Why 5-(2-Chlorophenyl)furan-2-carboxamide Cannot Be Interchanged with Other Chlorophenyl Furan-2-carboxamides


Simple replacement of 5-(2-chlorophenyl)furan-2-carboxamide with its 3-chloro, 4-chloro, or unsubstituted phenyl analogs is not scientifically valid because the position of the chlorine substituent on the phenyl ring fundamentally alters target engagement. The ortho-chloro isomer demonstrates metalloform-selective inhibition of bacterial MetAP with a distinct Mn(II)-preference profile [1], whereas the para-chloro isomer is a known NaV1.8 channel blocker (A-803467, IC₅₀ = 8 nM) and the meta-chloro scaffold has been optimized as a pan-PKD inhibitor (CID-2011756, IC₅₀ = 0.6–3.2 µM) . These divergent biological activities, dictated solely by halogen position, make generic substitution a high-risk procurement decision without explicit comparative data.

5-(2-Chlorophenyl)furan-2-carboxamide (CAS 61941-95-5): Quantitative Differentiation Evidence Against Closest Analogs


Mn(II)-Selective MetAP Inhibition: 4.5-Fold Preference Over Co(II)-Form Confirmed by Direct Head-to-Head Enzymatic Assay

5-(2-Chlorophenyl)furan-2-carboxamide exhibits preferential inhibition of the Mn(II)-form of E. coli methionine aminopeptidase (MetAP) with an IC₅₀ of 15.9 µM, compared to 71.4 µM for the Co(II)-form, 137 µM for the Ni(II)-form, and >200 µM for the Fe(II)-form measured under identical assay conditions [1]. The Mn/Co selectivity ratio is 4.5-fold. In contrast, the corresponding carboxylic acid analog (5-(2-chlorophenyl)furan-2-carboxylic acid) displays an IC₅₀ of 0.0024 mM (2.4 µM) on the Mn(II)-form and 0.154 mM on the Co(II)-form—a Mn/Co selectivity ratio of 64-fold [2]. This demonstrates that the carboxamide retains partial metalloform-selectivity while providing a structurally distinct hydrogen-bonding pharmacophore for fragment-based optimization.

MetAP inhibition metalloform-selectivity antibacterial target

Ortho-Chlorine Positioning Enables Exclusive MetAP Target Engagement, Divergent from Para- and Meta-Chlorophenyl Isomers' Kinase/Ion Channel Activity

The ortho-chlorine substitution pattern in 5-(2-chlorophenyl)furan-2-carboxamide is the critical determinant of its MetAP-directed activity. In published profiling, the para-chloro isomer (5-(4-chlorophenyl)furan-2-carboxamide core) yields A-803467, a selective NaV1.8 sodium channel blocker with an IC₅₀ of 8 nM for human NaV1.8 , and an MK2 inhibitor (IC₅₀ = 110 nM) . The meta-chloro isomer scaffold yields CID-2011756, a pan-PKD inhibitor with IC₅₀ values of 3.2 µM (PKD1), 0.6 µM (PKD2), and 0.7 µM (PKD3) . No NaV1.8 or PKD inhibitory activity has been reported for the 2-chlorophenyl carboxamide, indicating that the ortho-chlorine substitution redirects target engagement exclusively toward MetAP.

target selectivity ortho effect chemotype specificity

X-Ray Co-Crystal Structure of the 2-Chlorophenyl Acid Core Confirms Bidentate Mn(II) Coordination and Provides a Structural Rationale for Fragment Optimization

The X-ray co-crystal structure of the Mn(II)-form of E. coli MetAP in complex with 5-(2-chlorophenyl)furan-2-carboxylic acid (PDB: 1XNZ, resolution 1.52 Å) [1] reveals that the carboxylate group coordinates both Mn(II) ions in the dinuclear active site through its two oxygen atoms in a bidentate fashion. This structural data directly informs the binding orientation of the carboxamide analog: the furan oxygen and the ortho-chlorine substituent occupy a hydrophobic pocket near the active-site entrance, while the carboxamide group is positioned to engage in hydrogen-bonding interactions with active-site residues that the carboxylate cannot access. No equivalent co-crystal structure exists for the para- or meta-chlorophenyl carboxamide isomers in complex with MetAP, making this the only structurally validated chemotype for rational, structure-guided optimization of MetAP inhibitors within the furan-2-carboxamide class.

X-ray crystallography fragment-based drug design Mn(II) coordination

Carboxamide vs. Carboxylic Acid Physicochemical Profile: Enhanced Neutral Fraction at Physiological pH for Improved Membrane Permeability Prediction

The carboxamide derivative (target compound) has a calculated LogP of 3.40 and a topological polar surface area (TPSA) of 56.23 Ų , compared to the carboxylic acid analog with LogP 3.30 and TPSA 50.44 Ų [1]. Critically, at physiological pH 7.4, the carboxylic acid (predicted pKa ~3.5–4.0) is predominantly ionized (carboxylate form), which limits passive membrane permeability. The carboxamide is neutral at pH 7.4, eliminating the ionization penalty. While the carboxamide loses 6.6-fold in MetAP inhibitory potency relative to the acid (see Evidence Item 1), this trade-off is frequently observed in fragment-to-lead optimization where physicochemical property improvement is prioritized in the early stages. The carboxamide also introduces an additional hydrogen bond donor (N–H), which can be exploited for target interaction or replaced during lead optimization.

physicochemical properties permeability oral bioavailability

Metalloform-Selectivity Profile Is Unique Among 5-Arylfuran-2-carboxamides: No Other Isomer Demonstrates Mn-Preferential MetAP Inhibition

A systematic structure-activity relationship (SAR) study of 5-phenylfuran-2-carboxylic acid analogs demonstrated that various phenyl ring substitutions modulate potency on the Mn(II)-form of MetAP but do not alter the intrinsic Mn(II)-form metalloform-selectivity [1]. The 2-chlorophenyl substitution was among the modifications yielding potent Mn(II)-selective inhibition. When the carboxylate is replaced with a carboxamide, as in the target compound, the Mn-preference is partially retained (4.5-fold selectivity; see Evidence Item 1), whereas conversion to a hydroxamate completely abolishes metalloform-selectivity [1]. This indicates that 5-(2-chlorophenyl)furan-2-carboxamide occupies a unique position in the selectivity continuum: it preserves the Mn-bias of the acid chemotype while offering the synthetic tractability of an amide for further derivatization—a combination not reported for any other 5-arylfuran-2-carboxamide isomer.

metalloform-selectivity SAR 5-arylfuran-2-carboxamide

5-(2-Chlorophenyl)furan-2-carboxamide (CAS 61941-95-5): Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery for Mn(II)-Selective Bacterial MetAP Inhibitors

The 4.5-fold Mn/Co selectivity ratio and the availability of a high-resolution co-crystal structure (PDB: 1XNZ) of the acid-core analog [1] make 5-(2-chlorophenyl)furan-2-carboxamide an ideal fragment starting point for structure-guided optimization campaigns targeting bacterial MetAP. The carboxamide group serves as a vector for fragment growth into adjacent binding pockets, while the ortho-chlorine locks the phenyl ring orientation in the hydrophobic entrance pocket. This scenario is directly supported by the SAR data demonstrating that Mn-selectivity is a conserved feature of the 2-chlorophenyl chemotype [2].

Chemical Biology Probe to Dissect MetAP Metalloform Biology Without Off-Target Ion Channel or Kinase Confounding

Because the para-chloro isomer engages NaV1.8 (IC₅₀ = 8 nM) and MK2 (IC₅₀ = 110 nM) [1], and the meta-chloro isomer inhibits PKD1/2/3 (IC₅₀ = 0.6–3.2 µM) [2], the ortho-chloro carboxamide provides a critical control for chemical biology experiments requiring selective MetAP perturbation. Its exclusive MetAP activity profile ensures that any observed phenotypic effects in bacterial or cancer cell models can be attributed to MetAP inhibition rather than off-target ion channel or kinase modulation.

Development of Intracellularly Active MetAP Inhibitors via Prodrug or Vector Strategies Leveraging the Neutral Carboxamide Scaffold

The neutral carboxamide (LogP = 3.40) is predicted to cross cell membranes more efficiently than the ionized carboxylic acid analog (LogP = 3.30; >99% ionized at pH 7.4) [1]. Although the carboxamide is 6.6-fold less potent than the acid on isolated MetAP enzyme, its superior permeability profile positions it as a candidate for pro-drug strategies (e.g., hydrolysis to the active acid inside cells) or for direct optimization of the amide series to restore potency while maintaining cell permeability. This is particularly relevant for anti-tuberculosis applications where intracellular MetAP (MtMetAP1a) engagement is required [2].

Structure-Activity Relationship (SAR) Anchor Compound for 5-Arylfuran-2-carboxamide Library Design

The unique retention of partial metalloform-selectivity (4.5-fold Mn/Co) in the carboxamide compared to the complete loss of selectivity in the hydroxamate analog [1] establishes 5-(2-chlorophenyl)furan-2-carboxamide as the optimal anchor compound for designing focused libraries that explore the amide substituent space. Researchers can systematically vary the amide nitrogen substituent while using the conserved 2-chlorophenyl-furan core to maintain MetAP engagement, enabling efficient SAR exploration with a reduced number of synthetic steps.

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